REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][C:10]([C:12]([F:15])([F:14])[F:13])=O>C(O)C>[F:13][C:12]([F:15])([F:14])[C:10]1[N:1]=[C:2]2[CH:7]=[N:6][CH:5]=[CH:4][N:3]2[CH:9]=1
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Name
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|
Quantity
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5.25 g
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Type
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reactant
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Smiles
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NC1=NC=CN=C1
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Name
|
|
Quantity
|
5.73 mL
|
Type
|
reactant
|
Smiles
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BrCC(=O)C(F)(F)F
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(C)O
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Type
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CUSTOM
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Details
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The reaction was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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at reflux for 20 h
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Duration
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20 h
|
Type
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CUSTOM
|
Details
|
After evaporation of solvent
|
Type
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CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted three times with ethyl acetate
|
Type
|
WASH
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Details
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The combined organic phase was washed with saturated brine solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel, 1:1 ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=C2N(C=CN=C2)C1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |